2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride
Overview
Description
2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride, also known as 2-(4-hydroxyphenyl)alanine hydrochloride, is a compound with significant importance in various scientific fields. It is a derivative of the amino acid tyrosine and is often used in biochemical and pharmaceutical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Aldol Condensation: The 4-hydroxybenzaldehyde undergoes aldol condensation with acetone to form 4-hydroxychalcone.
Amination: The 4-hydroxychalcone is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are used.
Catalysis: Catalysts are employed to speed up the reactions and improve efficiency.
Purification: Advanced purification
Properties
IUPAC Name |
2-amino-2-(4-hydroxyphenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-9(10,8(12)13)6-2-4-7(11)5-3-6;/h2-5,11H,10H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIGXQSRQQJJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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